(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a fluorobenzylidene group and a methoxypropyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of a suitable thiourea derivative with an α-halo carbonyl compound under basic conditions to form the thiazolidinone ring.
Introduction of Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidinone ring and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.
Addition of Methoxypropyl Group: The final step involves the alkylation of the thiazolidinone ring with 3-methoxypropyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorobenzyl derivatives.
Substitution: Various alkyl or aryl thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: (5Z)-5-(4-chlorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, (5Z)-5-(4-methylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one.
Uniqueness: The presence of the fluorobenzylidene group imparts unique electronic properties, potentially enhancing its biological activity compared to other derivatives.
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S2/c1-18-8-2-7-16-13(17)12(20-14(16)19)9-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADCLDKFYYINK-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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